The compound dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-yl}methyl acetate is a complex organic molecule characterized by its unique structural features and potential applications in various scientific fields. This compound belongs to a class of dispiro compounds that exhibit intriguing chemical properties due to their multi-cyclic structure.
This compound is classified as a dispiro compound due to the presence of two spiro centers within its molecular structure. It also falls under the category of acetates, as indicated by the presence of the methyl acetate functional group.
The synthesis of dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-yl}methyl acetate can be achieved through several methods:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and composition of the synthesized compound.
The molecular structure of dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-yl}methyl acetate is characterized by:
InChI=1S/C18H26O7/c19-15(20)13-11-12(23-17(22-11)7-3-1-4-8-17)14-16(21-13)25-18(24-14)9-5-2-6-10-18/h11-14,16H,1-10H2,(H,19,20)/t11-,12+,13+,14-,16-/m1/s1
DKIDUEFGXKKXNI-WZYWGQKZSA-N
These identifiers are crucial for database searches and structural elucidation.
Dispiro compounds like this one can participate in various chemical reactions due to their functional groups:
Understanding reaction mechanisms is vital for predicting how this compound might behave under different conditions. For instance, esterification typically involves nucleophilic attack by an alcohol on a carbonyl carbon.
The mechanism by which dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-yl}methyl acetate exerts its chemical properties involves:
Kinetic studies may reveal specific rates at which these reactions occur under varied conditions.
The physical properties include:
Chemical properties are influenced by:
Relevant data such as spectroscopic data (NMR shifts) provide insights into molecular interactions and stability .
Dispiro compounds have potential applications in:
This detailed analysis underscores the significance of dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-yl}methyl acetate in various scientific fields while highlighting its complex synthesis and structural characteristics .
CAS No.: 31373-65-6
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.:
CAS No.: 74340-06-0
CAS No.: 20587-64-8